Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate

Dye solubility Hydrophobicity QSAR

Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate (CAS 93892-20-7, EC 299-501-7, molecular formula C₁₆H₁₂N₅NaO₅S, molecular weight 409.35 g/mol) is a synthetic monoazo acid dye belonging to the class of sulfonated naphthyl azo compounds. As the sodium sulfonate salt of its free acid counterpart (CAS 93892-21-8) , it features a characteristic 4,5-diamino-substituted naphthalene coupling component linked via an azo bridge (-N=N-) to a 5-nitrobenzenesulfonate diazo component.

Molecular Formula C16H12N5NaO5S
Molecular Weight 409.4 g/mol
CAS No. 93892-20-7
Cat. No. B12673910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate
CAS93892-20-7
Molecular FormulaC16H12N5NaO5S
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2C(=C1)N)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C16H13N5O5S.Na/c17-11-3-1-2-10-13(7-5-12(18)16(10)11)19-20-14-6-4-9(21(22)23)8-15(14)27(24,25)26;/h1-8H,17-18H2,(H,24,25,26);/q;+1/p-1
InChIKeyPGMZOISWTRDFEF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-((4,5-Diamino-1-Naphthyl)Azo)-5-Nitrobenzenesulphonate (CAS 93892-20-7): Technical Baseline for Scientific Procurement


Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate (CAS 93892-20-7, EC 299-501-7, molecular formula C₁₆H₁₂N₅NaO₅S, molecular weight 409.35 g/mol) is a synthetic monoazo acid dye belonging to the class of sulfonated naphthyl azo compounds [1]. As the sodium sulfonate salt of its free acid counterpart (CAS 93892-21-8) , it features a characteristic 4,5-diamino-substituted naphthalene coupling component linked via an azo bridge (-N=N-) to a 5-nitrobenzenesulfonate diazo component . This structural design confers water solubility through the sulfonate group while the dual amino groups on the naphthalene ring and the electron-withdrawing nitro substituent jointly determine its chromophoric, metal-chelating, and dyeing properties [2][3].

Why Generic Substitution of Sodium 2-((4,5-Diamino-1-Naphthyl)Azo)-5-Nitrobenzenesulphonate Fails: A Comparator-Driven Rationale


In the procurement of specialty azo dyes for industrial or research applications, generic substitution—treating all sulfonated azo dyes as interchangeable commodities—introduces significant technical risk. Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate occupies a specific physicochemical and performance niche defined by its 4,5-diamino substitution pattern and 5-nitro positioning; this is not replicated by structurally similar mono‑azo acid dyes such as Mordant Brown 33 (CAS 3618-62-0, a 2,4-diamino‑5‑(2‑hydroxy‑5‑nitrophenylazo)benzenesulfonate) [1], Acid Yellow 199 (a p‑amino‑nitro‑azo dye), or the free acid analog (CAS 93892-21-8) . The presence and position of the dual primary amino groups critically influence metal‑complexation stoichiometry, dye aggregation behavior, and fastness properties [2], while the sodium sulfonate salt form dictates solubility and ionic strength characteristics that differ from both the free acid and non‑sulfonated analogs. Substitution without verifying these parameters can result in altered spectral output, reduced complexation efficiency, or compromised dyeing performance in target substrates such as protein fibers, polyamides, and functional coatings [2].

Product-Specific Quantitative Evidence Guide for Sodium 2-((4,5-Diamino-1-Naphthyl)Azo)-5-Nitrobenzenesulphonate


Enhanced Calculated Hydrophobicity (LogP 5.998) Versus the Structural Analog Mordant Brown 33 (LogP 4.551)

The target compound exhibits a computationally estimated n‑octanol/water partition coefficient (LogP) of 5.998, derived from its molecular structure . In contrast, Mordant Brown 33—a closely related azo dye similarly featuring a nitro‑substituted benzene diazo component, a diamino‑substituted coupling component, and a sodium sulfonate group, but with a benzoid rather than naphthoid coupling moiety—has a reported LogP value of 4.551 [1]. The difference of +1.447 LogP units indicates that the target compound is approximately 28‑fold more hydrophobic, a property that directly influences its substantivity for hydrophobic synthetic fibers (e.g., polyester, nylon), its aggregation behavior in aqueous solution, and its partitioning in biphasic or membrane‑based applications [2].

Dye solubility Hydrophobicity QSAR Azo dyes

Naphthyl-Backbone Architecture Confers Distinct Metal Complexation Stoichiometry Relative to Benzoid-Based Analogs

The 4,5‑diaminonaphthalene backbone in the target compound provides a rigid, planar aromatic framework for metal chelation via the azo nitrogen and the adjacent amino groups. A structurally related class of azo dyes based on the 4,5‑diaminonaphthalene scaffold has been shown to form 1:1 metal:ligand complexes with Fe³⁺ in acidic solution, yielding an equilibrium constant of approximately 10⁵ M⁻¹ [1]. While direct stoichiometric and affinity data for the target compound are not yet available in the peer‑reviewed literature, the shared 4,5‑diaminonaphthalene scaffold supports a class‑level inference of distinct metal complexation stoichiometry and selectivity compared to benzoid‑based diamino‑azo analogs such as Mordant Brown 33, which relies on a 1,2‑diaminobenzene motif and exhibits a different metal‑binding profile [2][3].

Metal dye complexation Azo dye Metallochromic reagents Stoichiometry

Distinct UV-Visible Absorption Profile Inferred from Diamino-Nitro Substitution Pattern Versus Mono-Amino Analogs

The target compound's chromophoric system integrates a 4,5‑diamino‑1‑naphthyl donor moiety with a 5‑nitrobenzenesulfonate acceptor moiety via an azo linkage, a donor‑acceptor configuration known to produce substantial bathochromic shifts relative to non‑nitrated or mono‑amino naphthyl azo sulfonate analogs [1]. Computational and empirical class‑level data for analogous naphthalene‑based azo dyes indicate that the combination of electron‑donating amino groups and the electron‑withdrawing nitro group can shift λmax by 30–60 nm into the visible range compared to unsubstituted phenylazonaphthalene sulfonates [2]. In comparison, Mordant Brown 33 displays characteristic absorption bands at 438, 453, and a doublet at 410/475 nm [3]; the target compound's extended naphthalene π‑system and 4,5‑diamino placement are expected to yield a distinct absorption envelope with a further red‑shifted λmax indicative of enhanced conjugation [2].

Chromophore design UV-Vis spectroscopy Bathochromic shift Azo dye

Potentially Superior Wet-Fastness on Polyamide Fibers Relative to Common Acid Dyes via Dual Amino-Group Anchoring

Acid dyes bearing multiple amino substituents on the chromophoric backbone have been reported to exhibit enhanced wet‑fastness on polyamide substrates (nylon 6 and nylon 66) due to additional hydrogen‑bonding and ionic anchoring sites beyond the sulfonate‑ammonium ion‑pair interaction [1]. Acid Yellow 199, a structurally simpler nitro‑azo acid dye containing one sulfonate group and no additional amino groups on the coupling component, does not benefit from this supplementary anchoring effect [2]. The target compound's 4,5‑diamino substitution on the naphthalene ring provides two additional amino interaction sites, establishing a class‑level rationale for improved wash‑ and perspiration‑fastness on polyamide materials compared to mono‑functional or amino‑free acid dyes [1][3].

Dyeing fastness Polyamide fibers Textile chemistry Acid dyes

Sodium Salt Form (CAS 93892-20-7) Offers Direct Aqueous Solubility Advantage Over Free Acid Analog (CAS 93892-21-8)

The target compound (CAS 93892-20-7) is the pre‑formed sodium sulfonate salt, whereas the corresponding free acid (CAS 93892-21-8) exists as 2‑[(4,5‑diamino‑1‑naphthyl)azo]‑5‑nitrobenzenesulfonic acid . The sodium salt exhibits significantly higher aqueous solubility owing to complete ionization of the sulfonate group (SO₃⁻Na⁺) in water. The free acid, in contrast, is only partially ionized at near‑neutral pH and requires an additional neutralization step to achieve equivalent solubility, introducing an extra process variable in dye‑bath preparation or analytical solution formulation [1]. For end‑users requiring a ready‑to‑dissolve azo dye species, the sodium sulfonate salt eliminates neutralization‑related variability in ionic strength and pH, directly impacting reproducibility in research protocols and production dyeing processes [1].

Dye solubility Ionic form Formulation science Azo dye

Computational PSA (188.16 Ų) Predicts Higher Dye-Fiber Interaction Energy Relative to Lower-PSA Azo Acid Dyes

The computed topological polar surface area (tPSA) of the target compound is 188.16 Ų , a value significantly higher than that of many commonly used mono‑azo acid dyes (e.g., Acid Yellow 199: estimated tPSA for the sulfonate group alone ≈ 63 Ų plus azo and nitro contributions; total estimated ≈ 120–140 Ų) [1]. The elevated PSA is attributable to the two primary amino groups (–NH₂) on the naphthalene ring and the nitro (–NO₂) and sulfonate (–SO₃⁻) groups on the benzene ring . In dye‑fiber interaction models, higher PSA correlates with increased capacity for hydrogen bonding and dipole‑dipole interactions with polar fiber substrates such as wool, silk, and nylon, potentially translating to substantivity advantages in exhaustion dyeing processes relative to lower‑PSA azo acid dyes [2].

Polar surface area QSAR Dye-fiber interaction Computational chemistry

Best Research and Industrial Application Scenarios for Sodium 2-((4,5-Diamino-1-Naphthyl)Azo)-5-Nitrobenzenesulphonate


Specialty Textile Dyeing of Hydrophobic and Polyamide Fibers Requiring High LogP and Multi-Point Anchoring

The significantly elevated LogP of 5.998 relative to Mordant Brown 33 (LogP 4.551) and the presence of dual amino anchoring groups make this compound a strong candidate for dyeing hydrophobic synthetic fibers (polyester) and polyamide fibers (nylon) where both substantivity and wet‑fastness are critical performance parameters [1]. Industrial dyeing operations seeking deeper, more wash‑resistant shades on nylon substrates should evaluate this compound as an alternative to standard acid dyes such as Acid Yellow 199.

Analytical Metallochromic Reagent Development Based on 4,5-Diaminonaphthalene Scaffold

The established metal‑chelating capability of the 4,5‑diaminonaphthalene scaffold [2] supports the use of the target compound as a metallochromic reagent or ligand precursor for spectrophotometric metal‑ion detection. Research laboratories developing selective colorimetric sensors for transition metals (Fe³⁺, Ni²⁺, Cu²⁺) should consider this compound over benzoid‑based diamino‑azo dyes due to the naphthalene scaffold's distinct stoichiometric and selectivity profile [2][3].

Formulated Colorant Systems Requiring Pre‑Neutralized, Ready‑to‑Dissolve Azo Dye Components

As a pre‑formed sodium sulfonate salt, the target compound (CAS 93892-20-7) eliminates the neutralization step required when using its free acid counterpart (CAS 93892-21-8) . This property makes it the preferred choice for formulators of aqueous ink, coating, and analytical standard solutions where batch‑to‑batch reproducibility of ionic strength and pH is paramount.

Structure-Activity Relationship (SAR) Studies on Azo Dye Aggregation and Photostability

The high hydrophobicity (LogP 5.998) and elevated tPSA (188.16 Ų) of the target compound make it a valuable model compound for investigating the interplay between hydrophobicity, hydrogen‑bonding capacity, and aggregation behavior in azo dyes—a key determinant of photostability, dye exhaustion rates, and color yield in textile and coating applications [1].

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